molecular formula C9H17BrO2 B1580616 Ethyl 7-bromoheptanoate CAS No. 29823-18-5

Ethyl 7-bromoheptanoate

Cat. No. B1580616
CAS RN: 29823-18-5
M. Wt: 237.13 g/mol
InChI Key: OOBFNDGMAGSNKA-UHFFFAOYSA-N
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Description

Ethyl 7-bromoheptanoate is a bromoester . It is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .


Synthesis Analysis

Ethyl 7-bromoheptanoate is used in various studies. It serves as a starting material in the synthesis of benzyl 7-iodoheptanoate . It is also used as a reactant in the synthesis of diethyl 7,7′-(2,5-diiodo-1,4-phenylene)bis(oxy)diheptanoate . Moreover, it is used as a reagent in the synthesis of CarnDOD-7C, a carnitine-derived nitrone .


Molecular Structure Analysis

The molecular formula of Ethyl 7-bromoheptanoate is C9H17BrO2 . It has an average mass of 237.134 Da and a monoisotopic mass of 236.041183 Da .


Chemical Reactions Analysis

Ethyl 7-bromoheptanoate is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .


Physical And Chemical Properties Analysis

Ethyl 7-bromoheptanoate has a refractive index of 1.459 (lit.) . It has a boiling point of 112 °C/5 mmHg (lit.) and a melting point of 29 °C (lit.) . The density of Ethyl 7-bromoheptanoate is 1.217 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Benzyl 7-Iodoheptanoate

Ethyl 7-bromoheptanoate serves as a starting material in the synthesis of benzyl 7-iodoheptanoate . This compound is significant in the study of iodinated organic compounds , which are often used in medical imaging and as intermediates in organic synthesis.

Preparation of Diethyl 7,7′-(2,5-Diiodo-1,4-phenylene)bis(oxy)diheptanoate

This ester is utilized as a reactant in synthesizing diethyl 7,7′-(2,5-diiodo-1,4-phenylene)bis(oxy)diheptanoate . Such compounds are explored for their potential in creating polymers with unique properties, including thermal stability and electrical conductivity .

Synthesis of Carnitine-derived Nitrones

Ethyl 7-bromoheptanoate is employed in the synthesis of CarnDOD-7C , a carnitine-derived nitrone . Nitrones are of interest due to their antioxidant properties and their role in spin trapping , which is a technique used in the study of free radicals .

Alkylation of Ethyl 3-oxoglutarate

In the field of organic chemistry , Ethyl 7-bromoheptanoate is used as an alkylating agent . It participates in the alkylation of ethyl 3-oxoglutarate to form 2-(6-ethoxycarbonylhexyl)-3-oxoglutarate , a compound that can be further explored for its biochemical applications .

Synthesis of 1-Substituted Cyclopentadiene

The compound is also involved in the synthesis of 1-substituted cyclopentadiene by alkylating lithium cyclopentadienide . Cyclopentadienes are crucial in the synthesis of cyclopentadienyl complexes , which are widely used in organometallic chemistry .

Alkylating Agent for Organic Compounds

Ethyl 7-bromoheptanoate acts as an alkylating agent for various organic compounds . Alkylating agents are essential in creating new chemical bonds and are fundamental in the development of pharmaceuticals and agrochemicals .

Safety and Hazards

Ethyl 7-bromoheptanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 7-bromoheptanoate is primarily used as an alkylating agent for organic compounds . Alkylating agents are a type of chemical compound that can introduce an alkyl group into another substance. This process, known as alkylation, can significantly alter the properties of the target substance.

Biochemical Pathways

Ethyl 7-bromoheptanoate participates in the synthesis of ω-chain shortened prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The ω-chain shortened prostaglandins are a specific type of prostaglandin that have been modified through the removal of several carbon atoms from the end of the fatty acid chain.

properties

IUPAC Name

ethyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFNDGMAGSNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183961
Record name Ethyl 7-bromoheptanoate
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Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromoheptanoate

CAS RN

29823-18-5
Record name Heptanoic acid, 7-bromo-, ethyl ester
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Record name Ethyl 7-bromoheptanoate
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Record name Ethyl 7-bromoheptanoate
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Record name Ethyl 7-bromoheptanoate
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Record name ETHYL 7-BROMOHEPTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Ethyl 7-bromoheptanoate in a research setting?

A1: Ethyl 7-bromoheptanoate serves as a valuable building block in organic synthesis. Its structure, featuring a seven-carbon chain with a terminal bromine atom and an ester group, makes it a versatile reagent for various chemical transformations. Researchers often employ Ethyl 7-bromoheptanoate in the creation of more complex molecules, particularly those with extended carbon chains. []

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